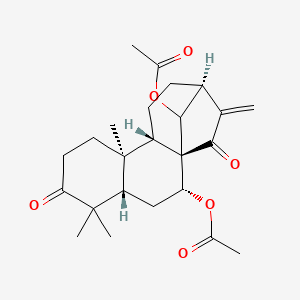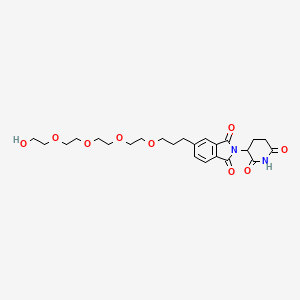
Glaucocalyxin A diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glaucocalyxin A diacetate is a derivative of Glaucocalyxin A, a natural ent-kauranoid diterpenoid compound isolated from the leaves of Rabdosia japonica var. glaucocalyx. This compound is known for its various pharmacological properties, including antioxidation, immune regulation, and antiatherosclerosis . This compound has been studied for its potential therapeutic applications, particularly in the fields of medicine and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glaucocalyxin A diacetate typically involves the acetylation of Glaucocalyxin A. One common method involves reacting Glaucocalyxin A with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups present in the Glaucocalyxin A molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Glaucocalyxin A diacetate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, acetylation of Glaucocalyxin A results in the formation of this compound, while oxidation may yield ketones or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a starting material for the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of Glaucocalyxin A diacetate involves several molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glaucocalyxin B: Another ent-kauranoid diterpenoid with similar pharmacological properties, including antioxidation and anti-inflammatory effects.
Glaucocalyxin C: A related compound with potential anticancer and cytotoxic activities.
Uniqueness
Glaucocalyxin A diacetate is unique due to its specific acetylation, which enhances its solubility and bioavailability compared to its parent compound, Glaucocalyxin A.
Eigenschaften
Molekularformel |
C24H32O6 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
[(1R,2R,4S,9R,10S,13S)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C24H32O6/c1-12-15-7-8-16-23(6)10-9-18(27)22(4,5)17(23)11-19(29-13(2)25)24(16,20(12)28)21(15)30-14(3)26/h15-17,19,21H,1,7-11H2,2-6H3/t15-,16-,17+,19+,21?,23-,24-/m0/s1 |
InChI-Schlüssel |
SSZYTFVVHZMNKM-ITPQOGAXSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@](CCC(=O)C2(C)C)([C@H]3[C@]14C([C@@H](CC3)C(=C)C4=O)OC(=O)C)C |
Kanonische SMILES |
CC(=O)OC1CC2C(C(=O)CCC2(C3C14C(C(CC3)C(=C)C4=O)OC(=O)C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)



![5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene](/img/structure/B14761100.png)
![Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester](/img/structure/B14761106.png)
![5-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14761108.png)


![[[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B14761116.png)



